D-Hydroorotic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Hydroorotic acid can be synthesized through the base-catalyzed cyclization of Nα-carbethoxyasparagine . The reaction typically involves the use of a strong base such as sodium hydroxide under controlled temperature conditions to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, this compound is often produced through enzymatic methods involving dihydroorotase, a zinc metalloenzyme that catalyzes the reversible interconversion of carbamoyl aspartate and dihydroorotate . This method is preferred due to its efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions
D-Hydroorotic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to orotic acid.
Reduction: It can be reduced to dihydroorotate.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Orotic acid.
Reduction: Dihydroorotate.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
D-Hydroorotic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pyrimidine derivatives.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
D-Hydroorotic acid serves as a substrate for dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides . The enzyme catalyzes the oxidation of this compound to orotate, which is then further processed to form uridine monophosphate, a key nucleotide in RNA synthesis . Inhibition of dihydroorotate dehydrogenase can lead to an accumulation of this compound and a reduction in uridine levels .
Comparison with Similar Compounds
Similar Compounds
Orotic acid: A direct oxidation product of D-Hydroorotic acid.
Dihydroorotate: A reduced form of this compound.
Orotidine 5′-monophosphate: A phosphorylated derivative involved in nucleotide synthesis.
Uniqueness
This compound is unique due to its specific role in the pyrimidine biosynthetic pathway. Unlike its similar compounds, it serves as a critical intermediate that bridges the conversion of carbamoyl aspartate to orotate, making it indispensable in nucleotide metabolism .
Properties
IUPAC Name |
(4R)-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVEPVSAGBUSI-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935112 | |
Record name | D-4,5-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5988-53-4 | |
Record name | Hydroorotic acid, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-4,5-Dihydroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, (4R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROOROTIC ACID, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXS4GY9Q24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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